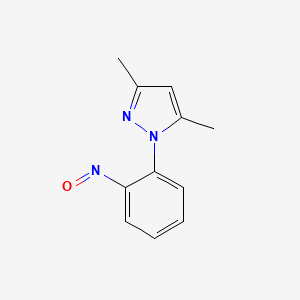
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a nitroso group attached to a phenyl ring at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-nitrosobenzaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(2-nitrophenyl)-1H-pyrazole.
Reduction: 3,5-Dimethyl-1-(2-aminophenyl)-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group at the 4-position of the phenyl ring.
3,5-Dimethyl-1-(2-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitroso group.
3,5-Dimethyl-1-(2-hydroxyphenyl)-1H-pyrazole: Similar structure but with a hydroxyl group instead of a nitroso group.
Uniqueness
3,5-Dimethyl-1-(2-nitrosophenyl)-1H-pyrazole is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The nitroso group can participate in various redox reactions, making this compound a valuable intermediate in the synthesis of other complex molecules .
Properties
CAS No. |
86100-00-7 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2-nitrosophenyl)pyrazole |
InChI |
InChI=1S/C11H11N3O/c1-8-7-9(2)14(12-8)11-6-4-3-5-10(11)13-15/h3-7H,1-2H3 |
InChI Key |
PXKRCZSQYLXMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


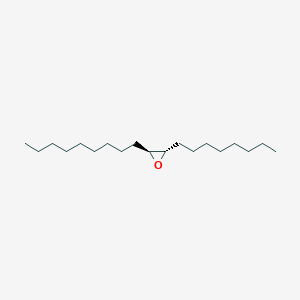
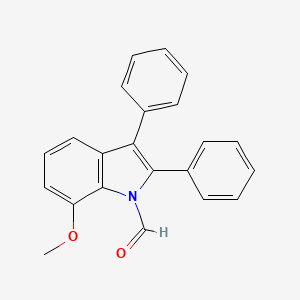

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
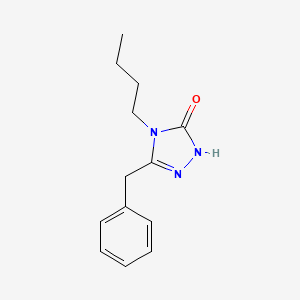

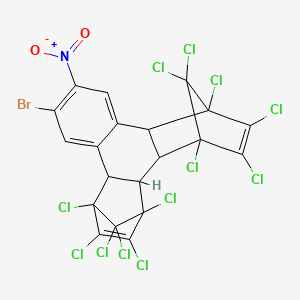
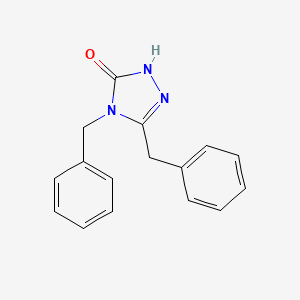
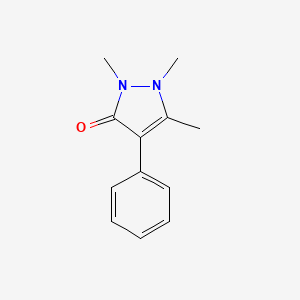

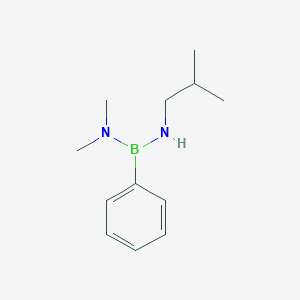
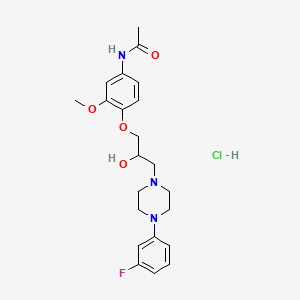
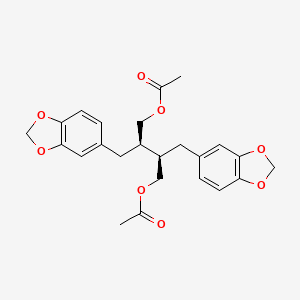
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
